

Application Notes and Protocols for TT01001 in Preclinical Research

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Compound of Interest

Compound Name: TT01001

Cat. No.: B1682030

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Introduction

TT01001 is a selective, orally active small molecule with a dual mechanism of action as a mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor.^[1] MitoNEET, an iron-sulfur protein located on the outer mitochondrial membrane, is implicated in the regulation of mitochondrial function and cellular metabolism. As a MAO-B inhibitor, **TT01001** can modulate neurotransmitter levels and reduce oxidative stress. These properties make **TT01001** a valuable research tool for investigating therapeutic strategies for type II diabetes and neurological disorders.^[1]

This document provides detailed application notes and protocols for the commercially available **TT01001**, summarizing key preclinical findings and outlining experimental methodologies to facilitate its use in a research setting.

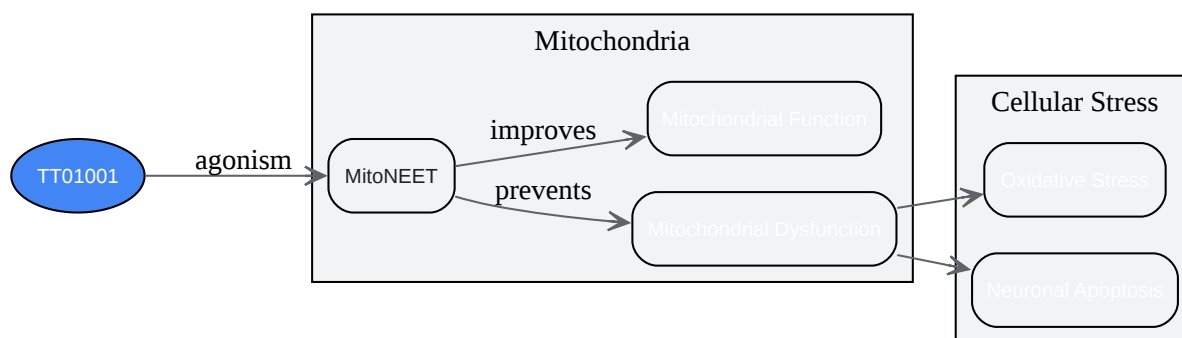
Physicochemical Properties and In Vitro Activity

TT01001 demonstrates specific binding to mitoNEET without activating the peroxisome proliferator-activated receptor-gamma (PPAR γ).^{[2][3]} It also exhibits inhibitory activity against MAO-B.

Parameter	Value	Reference
Target	mitoNEET (agonist), MAO-B (inhibitor)	[1]
MAO-B IC50	8.84 μ M	[1]
PPAR γ Activation	No activation observed	[2][3]

Signaling Pathway of TT01001

TT01001 exerts its effects primarily through the modulation of mitochondrial function via its interaction with mitoNEET. This leads to a reduction in oxidative stress and apoptosis, contributing to its therapeutic potential in metabolic and neurological diseases.



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Caption: Proposed signaling pathway of **TT01001**.

Preclinical Applications and Efficacy

TT01001 has demonstrated significant efficacy in preclinical models of type II diabetes and subarachnoid hemorrhage (SAH).

Type II Diabetes Mellitus

In a db/db mouse model of type II diabetes, oral administration of **TT01001** (100 mg/kg, once daily for 28 days) led to improvements in key metabolic parameters without the side effect of weight gain, which is often associated with other insulin sensitizers like pioglitazone.[2]

Parameter	Vehicle	TT01001 (100 mg/kg)	Pioglitazone (30 mg/kg)
Blood Glucose (mg/dL)	~550	~350	~350
Plasma Triglycerides (mg/dL)	~200	~100	~100
Body Weight Gain (g)	~8	~8	~12
Mitochondrial Complex II+III Activity (skeletal muscle)	Elevated	Suppressed to normal levels	Not Reported

Data are approximate values derived from published graphical representations in Takahashi et al., 2015.

Neurological Disorders: Subarachnoid Hemorrhage (SAH)

In a rat model of SAH, a single intraperitoneal injection of **TT01001** (1-9 mg/kg) one hour after the induction of hemorrhage resulted in reduced oxidative stress, decreased neuronal apoptosis, and improved neurological outcomes.

Parameter	SAH + Vehicle	SAH + TT01001 (9 mg/kg)
Neurological Score	Impaired	Significantly Improved
Oxidative Stress (DHE staining)	Increased	Reduced
Neuronal Apoptosis (TUNEL staining)	Increased	Reduced
Bax/Bcl-2 Ratio	Increased	Decreased

Data are qualitative summaries from Shi et al., 2020.

Experimental Protocols

The following are detailed protocols for key experiments involving **TT01001**.

In Vitro MitoNEET Binding Assay (Surface Plasmon Resonance)

This protocol is based on the methodology described by Takahashi et al. (2015).

Objective: To determine the binding affinity of **TT01001** to recombinant mitoNEET protein.

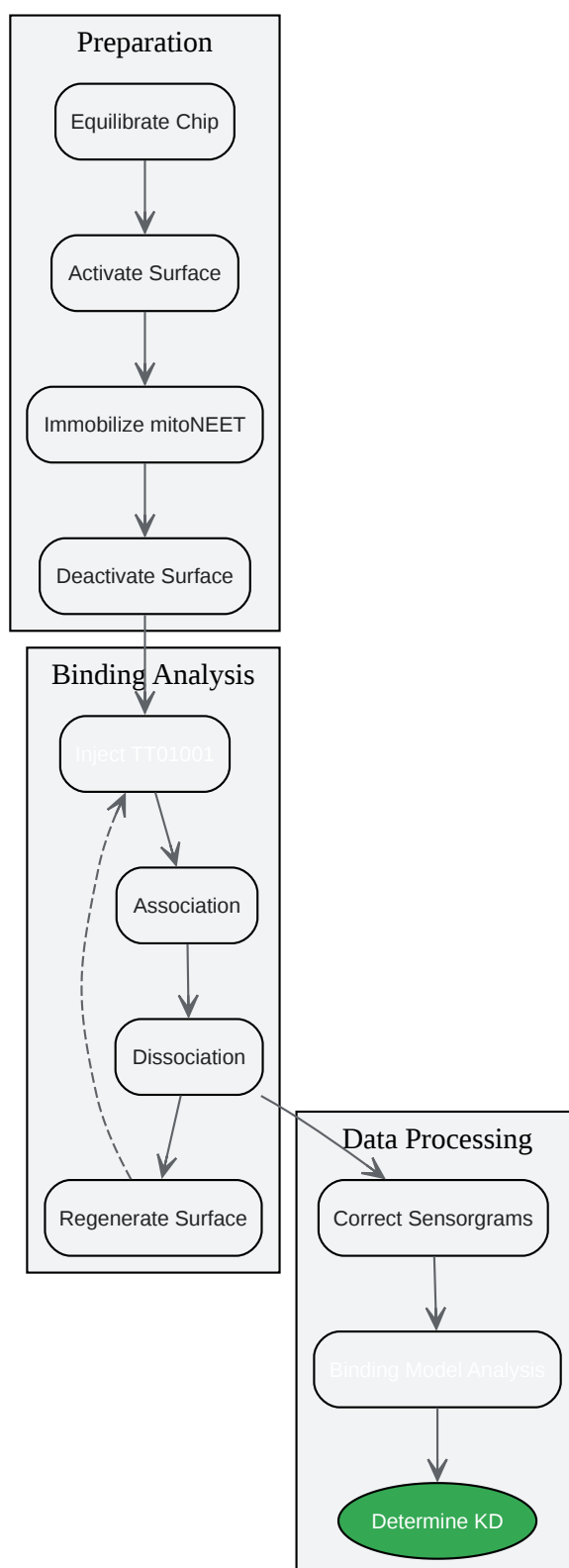
Materials:

- Biacore S51 instrument or similar SPR system
- CM5 sensor chip
- Amine coupling kit
- Recombinant human mitoNEET protein
- **TT01001**
- Running buffer (e.g., HBS-EP+)

- Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

- Immobilization of mitoNEET:
 - Equilibrate the CM5 sensor chip with running buffer.
 - Activate the sensor surface using the amine coupling kit (EDC/NHS).
 - Inject recombinant mitoNEET protein (at a suitable concentration, e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
 - Deactivate any remaining active esters with ethanolamine.
- Binding Analysis:
 - Prepare a dilution series of **TT01001** in running buffer (e.g., 1, 2, 4, 8, and 20 µM).
 - Inject the different concentrations of **TT01001** over the immobilized mitoNEET surface for a defined association time (e.g., 60 seconds) at a constant flow rate (e.g., 30 µL/min).
 - Allow for dissociation in running buffer for a defined period.
 - Regenerate the sensor surface between each concentration using the regeneration solution.
- Data Analysis:
 - Subtract the reference surface signal and the zero-concentration (buffer only) signal from the sensorgrams.
 - Analyze the corrected sensorgrams using appropriate binding models (e.g., steady-state affinity or kinetic analysis) to determine the binding affinity (KD).



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Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

In Vivo Efficacy Study in db/db Mice

This protocol is based on the methodology described by Takahashi et al. (2015).

Objective: To evaluate the therapeutic efficacy of **TT01001** in a genetic model of type II diabetes.

Animals:

- Male db/db mice (e.g., BKS.Cg-Dock7m +/+ Leprdb/J)
- Age-matched wild-type control mice (e.g., C57BL/6J)

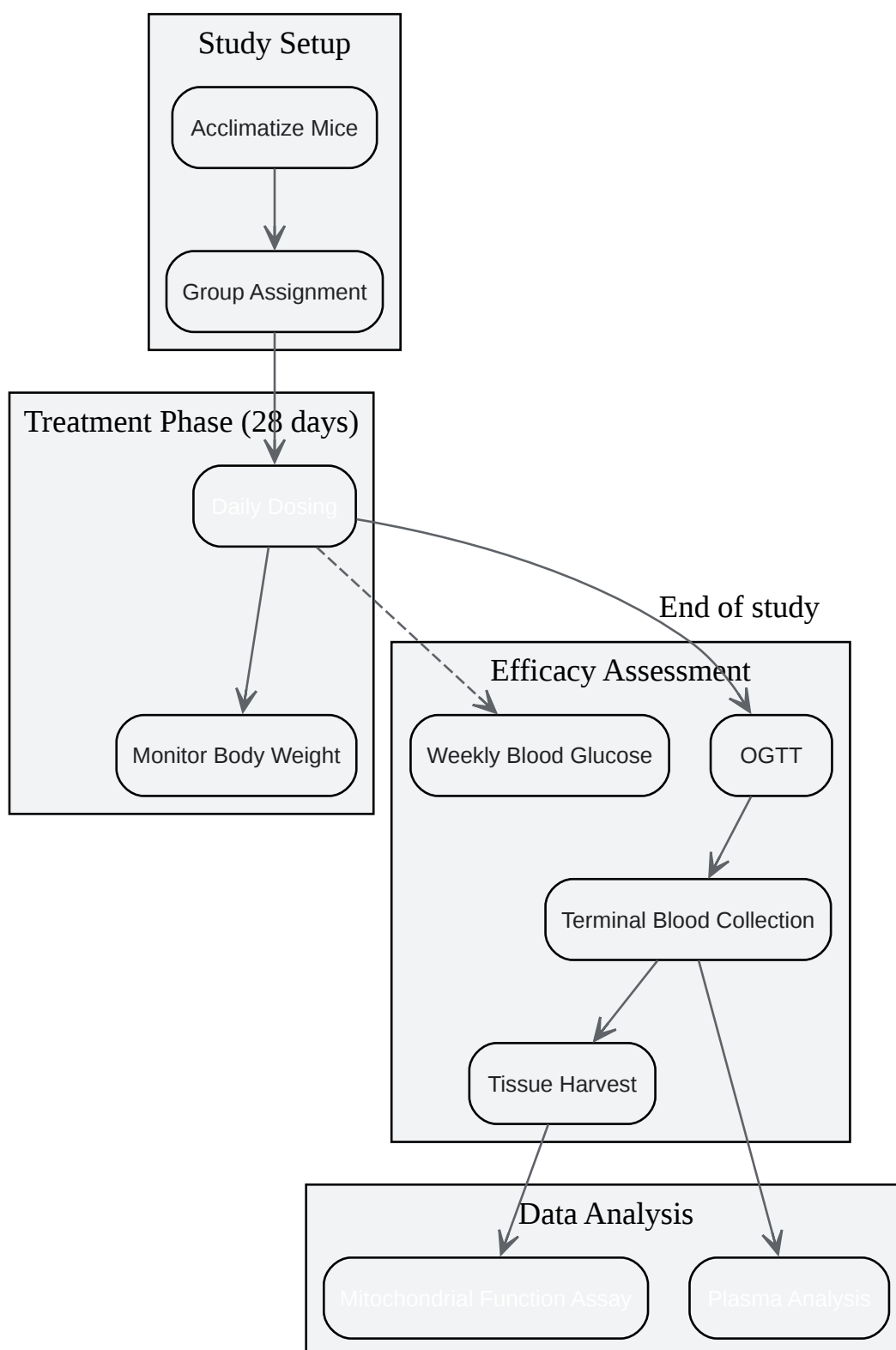
Materials:

- **TT01001**
- Vehicle (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Blood glucose meter and strips
- Equipment for oral glucose tolerance test (OGTT)
- Kits for measuring plasma triglycerides and insulin

Procedure:

- Acclimatization and Grouping:
 - Acclimatize animals to the housing conditions for at least one week.
 - Randomly assign db/db mice to treatment groups (e.g., Vehicle, **TT01001** 100 mg/kg). Include a wild-type control group receiving the vehicle.
- Dosing:
 - Prepare a suspension of **TT01001** in the vehicle.

- Administer **TT01001** or vehicle daily by oral gavage for 28 days.
- Monitor body weight and food intake regularly.
- Metabolic Assessments:
 - Blood Glucose: Measure non-fasting blood glucose levels weekly from tail vein blood.
 - Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study. After an overnight fast, administer a glucose solution (e.g., 2 g/kg) by oral gavage. Measure blood glucose at 0, 30, 60, and 120 minutes post-glucose administration.
 - Plasma Parameters: At the end of the study, collect terminal blood samples and measure plasma triglycerides and insulin levels.
- Mitochondrial Function Analysis:
 - Isolate skeletal muscle and prepare mitochondrial fractions.
 - Measure the activity of mitochondrial respiratory chain complexes, particularly complex II+III, using spectrophotometric assays.



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Caption: Workflow for the in vivo db/db mouse diabetes study.

Conclusion

TT01001 is a promising research compound for investigating the roles of mitoNEET and MAO-B in metabolic and neurological diseases. The provided application notes and protocols offer a starting point for researchers to explore the therapeutic potential of **TT01001** in their own experimental models. Careful adherence to established methodologies and appropriate data analysis will be crucial for obtaining reliable and reproducible results.

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